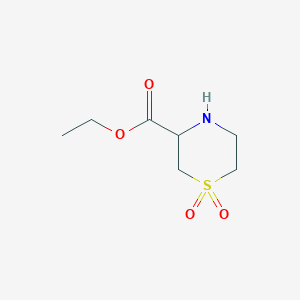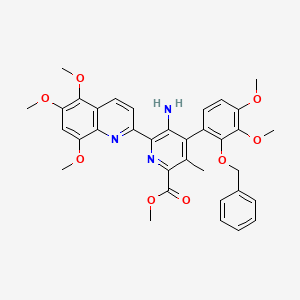
1,1'-(1,4-Phenylenebis(sulfinothioyl))bis(propan-2-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(1,4-Phenylenebis(sulfinothioyl))bis(propan-2-one) is a complex organic compound characterized by the presence of sulfinothioyl groups attached to a phenylene ring and propan-2-one moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-Phenylenebis(sulfinothioyl))bis(propan-2-one) typically involves the reaction of 1,4-phenylenebis(sulfinothioyl) chloride with propan-2-one under controlled conditions. The reaction is carried out in the presence of a suitable base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(1,4-Phenylenebis(sulfinothioyl))bis(propan-2-one) undergoes various chemical reactions, including:
Oxidation: The sulfinothioyl groups can be oxidized to sulfonyl groups using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfinothioyl groups to thiol groups can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinothioyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Various nucleophiles, such as amines or alcohols, in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of 1,1’-(1,4-phenylenebis(sulfonyl))bis(propan-2-one).
Reduction: Formation of 1,1’-(1,4-phenylenebis(thiol))bis(propan-2-one).
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1’-(1,4-Phenylenebis(sulfinothioyl))bis(propan-2-one) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfinothioyl groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,1’-(1,4-Phenylenebis(sulfinothioyl))bis(propan-2-one) involves its interaction with various molecular targets and pathways. The sulfinothioyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modulation of their activity. This covalent modification can result in changes in cellular signaling pathways, enzyme activity, and gene expression, contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-(1,4-Phenylenebis(sulfonyl))bis(propan-2-one): Similar structure but with sulfonyl groups instead of sulfinothioyl groups.
1,1’-(1,4-Phenylenebis(thiol))bis(propan-2-one): Similar structure but with thiol groups instead of sulfinothioyl groups.
1,1’-(1,4-Phenylenebis(methylene))bis(propan-2-one): Similar structure but with methylene groups instead of sulfinothioyl groups.
Uniqueness
1,1’-(1,4-Phenylenebis(sulfinothioyl))bis(propan-2-one) is unique due to the presence of sulfinothioyl groups, which impart distinct chemical reactivity and biological activity compared to its analogs. The ability to undergo specific oxidation, reduction, and substitution reactions makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H14O2S4 |
|---|---|
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
1-[4-(2-oxopropylsulfinothioyl)phenyl]sulfinothioylpropan-2-one |
InChI |
InChI=1S/C12H14O2S4/c1-9(13)7-17(15)11-3-5-12(6-4-11)18(16)8-10(2)14/h3-6H,7-8H2,1-2H3 |
InChI-Schlüssel |
SXOMZTYBLAFWFA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CS(=S)C1=CC=C(C=C1)S(=S)CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


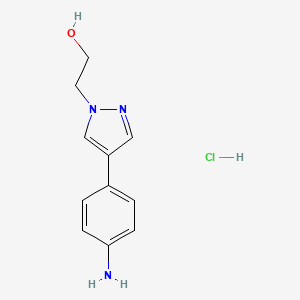
![4-(Benzyloxy)-1-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-5a,6-dihydro-1H-imidazo[2,1-b]purine](/img/structure/B15202396.png)
![(5AS,10bR)-2-mesityl-9-nitro-2,5a,6,10b-tetrahydro-4H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium chloride](/img/structure/B15202401.png)
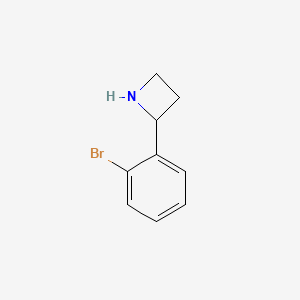
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzoylacetonitrile](/img/structure/B15202412.png)



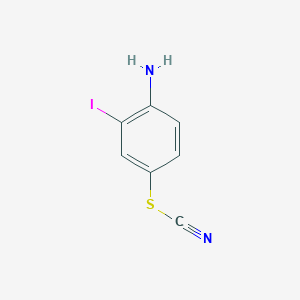
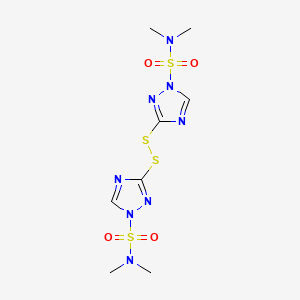
![5-(4-Morpholinophenyl)-N-(p-tolyl)-1H-imidazo[1,2-b][1,2,4]triazol-6-amine](/img/structure/B15202437.png)
![13-Hydroxy-6-isobutyryl-12,14-diisopropyl-2,2,4,4,8,8,10,10-octamethyl-12,14-dihydrochromeno[3,2-b]xanthene-1,3,9,11(2H,4H,8H,10H)-tetraone](/img/structure/B15202445.png)
